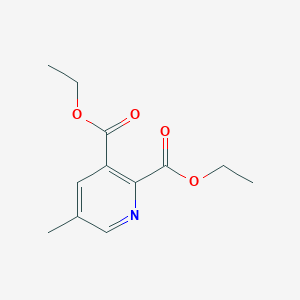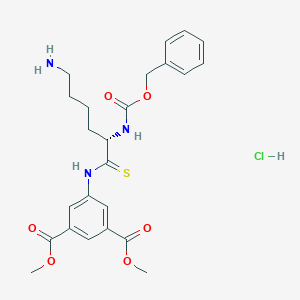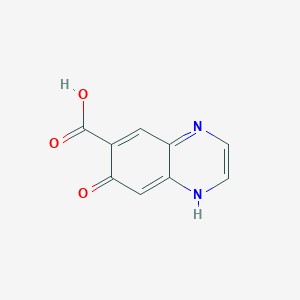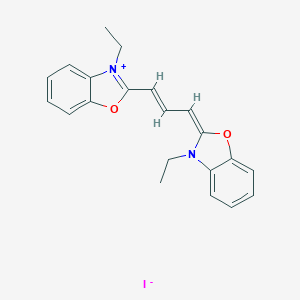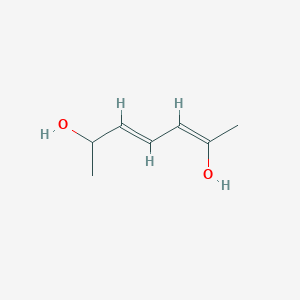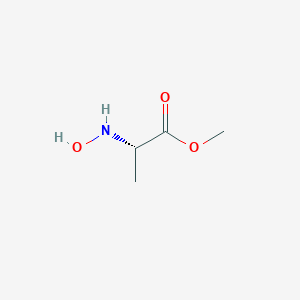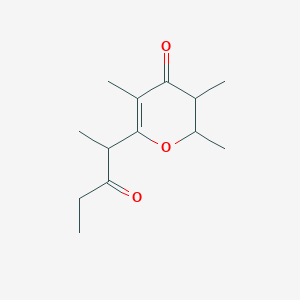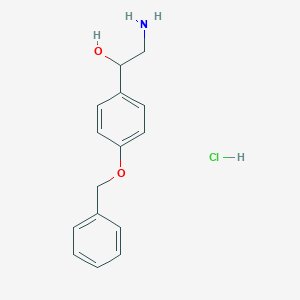
2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride, also known as Atenolol, is a beta-blocker medication that is commonly used to treat high blood pressure, angina, and other cardiovascular diseases. Atenolol works by blocking the effects of adrenaline on the heart, reducing the heart rate and blood pressure. In recent years, Atenolol has gained attention in scientific research due to its potential therapeutic applications beyond cardiovascular diseases.
作用机制
2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride works by selectively blocking the beta-adrenergic receptors in the heart and blood vessels. This reduces the effects of adrenaline on the body, leading to a reduction in heart rate and blood pressure. By reducing the workload on the heart, 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride can help to prevent heart attacks and other cardiovascular complications.
Biochemical and Physiological Effects:
2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride has a number of biochemical and physiological effects on the body. It reduces the heart rate and blood pressure, which can lead to a reduction in the workload on the heart. It also reduces the release of renin from the kidneys, which can help to lower blood pressure. 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride has been shown to have minimal effects on lipid and glucose metabolism, making it a safe choice for patients with diabetes or high cholesterol.
实验室实验的优点和局限性
2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride has a number of advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a reliable tool for researchers. It has a long half-life, allowing for sustained effects over a period of time. However, 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride also has some limitations for use in lab experiments. It is a relatively specific drug, only targeting beta-adrenergic receptors, which may limit its usefulness in certain studies. Additionally, it can have off-target effects on other systems in the body, which may confound results in some experiments.
未来方向
There are a number of potential future directions for research on 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride. One area of interest is in the treatment of post-traumatic stress disorder (PTSD). 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride has been shown to reduce the physical symptoms of anxiety, which may make it a useful tool for patients with PTSD. Another area of interest is in the treatment of chronic pain. 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride has been shown to reduce pain sensitivity in animal models, suggesting that it may have potential as a pain medication. Finally, 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride may have potential applications in the treatment of certain types of cancer. Recent studies have shown that beta-blockers like 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride may be effective in reducing the growth and spread of certain types of cancer cells.
合成方法
2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride can be synthesized through a multi-step process, starting with the reaction of p-methoxybenzyl chloride with 2-aminoethanol to form 2-amino-1-(4-methoxybenzyl)ethanol. This intermediate is then reacted with 4-bromobenzophenone to form 2-amino-1-(4-phenylmethoxyphenyl)ethanone. Finally, the ethanone is reduced with sodium borohydride to form 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride hydrochloride.
科学研究应用
2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride has been studied for its potential therapeutic applications in a variety of fields beyond cardiovascular diseases. One area of research is in the treatment of anxiety disorders. 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride has been shown to reduce anxiety symptoms by blocking the effects of adrenaline on the body, which can lead to a reduction in heart rate and other physical symptoms of anxiety.
Another area of research is in the treatment of migraine headaches. 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride has been shown to be effective in reducing the frequency and severity of migraine headaches by blocking the release of certain neurotransmitters that are involved in the development of migraines.
属性
CAS 编号 |
110039-04-8 |
|---|---|
产品名称 |
2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride |
分子式 |
C15H18ClNO2 |
分子量 |
279.76 g/mol |
IUPAC 名称 |
2-amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C15H17NO2.ClH/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12;/h1-9,15,17H,10-11,16H2;1H |
InChI 键 |
BNSKYCZSTLVGFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O.Cl |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O.Cl |
同义词 |
2-AMINO-1-(4-BENZYLOXYPHENYL)ETHANOL HYDROCHLORIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



